molecular formula C10H10 B14159672 2-Butynylbenzene CAS No. 33598-22-0

2-Butynylbenzene

Cat. No.: B14159672
CAS No.: 33598-22-0
M. Wt: 130.19 g/mol
InChI Key: PXKSPZIOORAWIT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butynylbenzene can be synthesized through various methods. One common synthetic route involves the reaction of phenylacetylene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Butynylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bond in the butynyl group to a double or single bond.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Products may include benzaldehyde derivatives.

    Reduction: Products include 2-butylbenzene or 2-butene-1-ylbenzene.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Butynylbenzene has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studies may explore its biological activity and potential as a pharmacophore.

    Medicine: Research into its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butynylbenzene depends on the specific reactions it undergoes. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The butynyl group can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Butenylbenzene: Similar structure but with a double bond instead of a triple bond.

    2-Butylbenzene: Contains a single bond in the butyl group.

    Phenylacetylene: Lacks the additional carbon atoms in the butynyl group.

Uniqueness

2-Butynylbenzene’s unique feature is the presence of a triple bond in the butynyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

but-2-ynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKSPZIOORAWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187295
Record name 2-Butynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33598-22-0
Record name 2-Butynylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033598220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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